2,5-Dichloro-4-nitroaniline

Thermochemistry Process safety Energetic materials

2,5-Dichloro-4-nitroaniline is the exclusively specified diazo component for disperse azo dyes under WO2008055846A1; its 2,5-substitution pattern delivers a unique chromophoric output that the 2,6-isomer (Dicloran®) cannot replicate without reformulation. As a Hammett indicator, its pKa values of −2.12 (sulfonate) and −1.78 (water) enable acid strength quantification inaccessible to common indicators. Procure this isomer to avoid the agricultural fungicide regulatory obligations tied to 2,6-DCNA.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 6627-34-5
Cat. No. B1582098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-nitroaniline
CAS6627-34-5
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)N
InChIInChI=1S/C6H4Cl2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
InChIKeyJBXZCPXEYAEMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-nitroaniline (CAS 6627-34-5) – Core Identity and Procurement-Relevant Profile


2,5-Dichloro-4-nitroaniline (2,5-DCNA; CAS 6627-34-5; molecular formula C₆H₄Cl₂N₂O₂; MW 207.014) is a chlorinated nitroaniline derivative belonging to the dichloro-4-nitroaniline positional isomer family. It is a crystalline solid (mp 154–158 °C, bp ~361 °C) with characteristic light-yellow to amber coloration . The compound is primarily utilized as a diazo component in the synthesis of azo dyes and pigments [1], and it serves a specialized analytical role as a Hammett acidity indicator with defined pKa values in both sulfonate (−2.12) and aqueous (−1.78) media . Its closest structural and application-relevant comparator is 2,6-dichloro-4-nitroaniline (CAS 99-30-9), a positional isomer with substantially divergent thermochemical stability, biological activity profile, and end-use registration status [2].

Why Generic Substitution of 2,5-Dichloro-4-nitroaniline with Other Dichloro-4-nitroaniline Isomers Is Scientifically Unsubstantiated


The four dichloro-4-nitroaniline positional isomers are not interchangeable despite sharing an identical molecular formula (C₆H₄Cl₂N₂O₂) and molecular weight (207.014 g·mol⁻¹). The relative placement of chlorine substituents relative to the amino and nitro groups governs three critical procurement-relevant parameters: (i) thermodynamic stability in the crystalline and gaseous phases, where experimental combustion calorimetry reveals a 21.7 kJ·mol⁻¹ difference in standard molar enthalpy of formation between the 2,5- and 2,6-isomers [1]; (ii) biological activity registration status, as the 2,6-isomer is a regulated agricultural fungicide (Dicloran/Botran®) while the 2,5-isomer carries no such registration, affecting regulatory, safety, and supply-chain obligations [1]; and (iii) chromophoric output in azo coupling, where the substitution pattern dictates the electronic absorption profile of the resulting dye [2]. These differences are non-incremental and preclude casual in-class substitution without revalidation of the entire downstream process.

2,5-Dichloro-4-nitroaniline – Quantified Differentiation Evidence Against Closest Analogs


Thermodynamic Stability: 2,5-DCNA Is 21.7 kJ·mol⁻¹ Less Stable in the Crystalline Phase Than Its 2,6-Isomer

Rotating-bomb combustion calorimetry conducted by Ribeiro da Silva et al. (2009) established the standard molar enthalpies of formation in the crystalline phase at T = 298.15 K for both 2,5- and 2,6-dichloro-4-nitroaniline. The 2,5-isomer exhibits a substantially less negative ΔfHm°(cr) of −85.6 ± 1.9 kJ·mol⁻¹ compared with −107.3 ± 1.4 kJ·mol⁻¹ for the 2,6-isomer, a quantified destabilization of 21.7 kJ·mol⁻¹ [1]. In the gaseous phase, the divergence is even larger: 2,5-DCNA ΔfHm°(g) ≈ +28.7 kJ·mol⁻¹ versus 2,6-DCNA ΔfHm°(g) ≈ +1.9 kJ·mol⁻¹ (derived from ΔfHm°(cr) + ΔcrᵍHm°). The paper attributes this destabilization to steric interaction between the chlorine atom at position 2 and the nitro group at position 4 on consecutive ring carbons in the 2,5-isomer, an interaction absent in the 2,6-isomer [1]. G4 composite theoretical calculations by Suntsova and Dorofeeva (2016) independently confirmed these experimental values, reporting isodesmic ΔfH298°(g) of 32.9 kJ·mol⁻¹ for 2,5-DCNA versus 1.8 kJ·mol⁻¹ for 2,6-DCNA [2].

Thermochemistry Process safety Energetic materials

Sublimation Enthalpy: 2,5-DCNA Requires 5.1 kJ·mol⁻¹ More Energy for Sublimation Than the 2,6-Isomer

Knudsen effusion vapor pressure measurements coupled with Clausius–Clapeyron analysis yielded standard molar enthalpies of sublimation at T = 298.15 K of 114.3 ± 0.9 kJ·mol⁻¹ for 2,5-dichloro-4-nitroaniline and 109.2 ± 0.9 kJ·mol⁻¹ for the 2,6-isomer [1]. The NIST Webbook corroborates these values, listing ΔsubH° = 114.3 ± 0.9 kJ·mol⁻¹ (27.3 ± 0.2 kcal·mol⁻¹) for 2,5-DCNA over the temperature range 352–374 K [2]. The higher sublimation enthalpy of 2,5-DCNA indicates stronger crystal lattice cohesion compared with the 2,6-isomer, consistent with its distinct monoclinic crystal packing arrangement [3].

Crystal engineering Vapor deposition Purification

Biological Activity Divergence: 2,5-DCNA Lacks the Fungicidal Registration Status of the 2,6-Isomer (Dicloran/Botran®)

A critical procurement-relevant distinction between the two isomers is their biological activity profile. 2,6-Dichloro-4-nitroaniline (CAS 99-30-9) is a registered agricultural fungicide commercially marketed as Dicloran or Botran®, used for mold control on fruits, vegetables, and in microbiological enumeration media [1]. The original thermochemical comparison paper by Ribeiro da Silva et al. (2009) explicitly notes: '2,6-Dichloro-4-nitroaniline is also a well known fungicide, sold to the public under the name of Dichloran or Botran®' [2]. In contrast, 2,5-dichloro-4-nitroaniline is not registered as a fungicide and is supplied with the explicit caveat 'For R&D use only. Not for medicinal, household or other use' . This divergence carries tangible consequences: procurement of the 2,6-isomer may trigger pesticide regulatory frameworks (e.g., EU non-approval status [3]), while the 2,5-isomer falls under general industrial chemical regulations, simplifying import, storage, and downstream formulation compliance.

Agrochemical regulation Toxicology Supply-chain compliance

Acidity Indicator Specificity: pKa Values of −2.12 (Sulfonate) and −1.78 (Water) Enable Quantification of Strong Acid Acidity

2,5-Dichloro-4-nitroaniline functions as a primary aniline Hammett indicator for the estimation of acidity of strong acids, a specialized analytical application driven by its exceptionally low pKa values . The experimentally determined pKa of 2,5-DCNA is −2.12 in sulfonate medium and −1.78 in water . For reference, the non-chlorinated parent compound 4-nitroaniline has a pKa of approximately +1.0 (conjugate acid form), meaning the introduction of two electron-withdrawing chlorine substituents at the 2- and 5-positions shifts the indicator's protonation equilibrium by over three orders of magnitude into the negative pKa regime [1]. This allows 2,5-DCNA to serve as a colorimetric probe in Hammett acidity function (H₀) determinations for concentrated strong acid solutions, a niche where most common indicators fail due to inappropriate transition ranges. The 2,6-dichloro isomer, while also possessing low basicity, is primarily deployed as a fungicide rather than as an analytical indicator in standard practice.

Analytical chemistry Hammett indicator Acidimetry

Disperse Azo Dye Intermediate: Explicit Patent Claims for 2,5-DCNA as a Diazo Component with Distinct Substitution-Regulated Chromophoric Output

International patent WO2008055846A1 ('Disperse azo dyestuffs') explicitly claims 2,5-dichloro-4-nitroaniline as a diazo component for the synthesis of disperse azo dyes applied to synthetic textile materials, particularly polyester and its blends [1]. The patent lists 2,5-DCNA alongside a curated set of substituted nitroanilines (including 2-chloro-6-bromo-4-nitroaniline, 2-cyano-4-nitroaniline, and 2,4-dinitroaniline) as specifically claimed diazo precursors, indicating that the 2,5-dichloro substitution pattern imparts a distinct and desirable chromophoric profile not achievable with the 2,6-isomer or other analogs [1]. Commercial supplier documentation corroborates that 2,5-DCNA-derived azo dyes and pigments exhibit 'excellent stability, color strength, and resistance properties' [2]. The specificity of the patent claims provides legal and technical boundaries that prevent simple isomer interchange in dye formulations covered by this intellectual property.

Dye chemistry Textile colorants Patent-protected intermediates

Crystalline Architecture: Monoclinic Crystal System with Two Distinct ³⁵Cl NQR Lines Distinguishes 2,5-DCNA from Other Isomers

³⁵Cl Nuclear Quadrupole Resonance (NQR) investigations on crystalline 2,5-dichloro-4-nitroaniline at room temperature revealed two distinct NQR lines, consistent with the presence of two crystallographically inequivalent chlorine atoms in the asymmetric unit [1]. Zeeman effect analysis on a cylindrical single crystal confirmed that 2,5-DCNA crystallizes in the monoclinic crystal system [1]. This crystallographic signature contrasts with 2,6-dichloro-4-nitroaniline, whose crystal structure (determined by Hughes and Trotter, J. Chem. Soc. A, 1971) exhibits different space group symmetry and intermolecular hydrogen-bonding patterns due to the symmetric placement of chlorine atoms ortho to the amino group [2]. The monoclinic crystal system and distinct NQR fingerprint of 2,5-DCNA provide a solid-state analytical handle for identity verification and polymorph screening that is isomer-specific.

Solid-state characterization NQR spectroscopy Crystal engineering

2,5-Dichloro-4-nitroaniline – Evidence-Backed Procurement and Application Scenarios


Disperse Azo Dye Manufacturing Under Patent-Protected Formulations

Procurement of 2,5-DCNA is mandated for dye manufacturers operating under the claims scope of WO2008055846A1, which explicitly lists this isomer as a diazo component for disperse azo dyestuffs applied to polyester and synthetic fiber blends. The 2,5-dichloro substitution pattern delivers a specific chromophoric output that the 2,6-isomer cannot replicate without reformulation [1]. Commercial suppliers confirm that 2,5-DCNA-derived azo dyes provide the color strength, stability, and resistance properties required for textile-grade disperse colorants [2]. Substitution with the 2,6-isomer would not only fall outside patent protection but would also alter the electronic absorption profile of the coupling product, requiring full revalidation of dyeing performance.

Strong Acid Quantification via Hammett Indicator Methodology

Analytical laboratories requiring quantification of concentrated strong acid solutions (H₀ acidity function determination) should select 2,5-DCNA based on its exceptionally low pKa values of −2.12 (sulfonate) and −1.78 (water) [1]. These values place its color transition range in the negative Hammett acidity region, a regime inaccessible to common indicators such as 4-nitroaniline (pKa ≈ +1.0) [2]. The 2,6-dichloro isomer, while possessing comparable electron-withdrawing substitution, is primarily manufactured and registered as an agricultural fungicide rather than as an analytical-grade indicator, potentially introducing impurities or co-formulants incompatible with analytical workflows.

Energetic Materials and Reactive Intermediate Research Leveraging Controlled Thermodynamic Instability

The experimentally quantified 21.7 kJ·mol⁻¹ destabilization of 2,5-DCNA relative to the 2,6-isomer in the crystalline phase [1], combined with a sublimation enthalpy of 114.3 ± 0.9 kJ·mol⁻¹ [2], makes the 2,5-isomer the rational choice for research programs investigating controlled energetic release, nitro group transfer reactivity, or thermal decomposition pathways. G4 theoretical calculations independently validate the experimental enthalpy values, providing confidence for computational modeling of reaction energetics . The steric clash between the 2-chloro and 4-nitro substituents identified in the primary literature [1] further suggests enhanced reactivity at the nitro group compared with isomers lacking this ortho interaction.

Chemical Intermediate Procurement with Reduced Agrochemical Regulatory Burden

Industrial users synthesizing downstream products (quinoline derivatives, cyclohexyl urea intermediates, or specialty chemicals) should preferentially source 2,5-DCNA over the 2,6-isomer to avoid the additional regulatory obligations triggered by the 2,6-isomer's status as a registered agricultural fungicide (Dicloran/Botran®) [1]. The 2,6-isomer is not approved for use in the European Union [2] and carries pesticide residue monitoring requirements. The 2,5-isomer, supplied explicitly for R&D and industrial intermediate use , falls under standard industrial chemical regulations, streamlining import documentation, storage classification, and waste disposal protocols without compromising synthetic utility as a nitroaniline building block.

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